3-Methylpyridine-2-carbaldehyde
Overview
Description
3-Methylpyridine-2-carbaldehyde, also known as 3-methylpicolinaldehyde, is an organic compound with the molecular formula C7H7NO. It is a derivative of pyridine, where a methyl group is attached to the third carbon and an aldehyde group is attached to the second carbon of the pyridine ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
3-Methylpyridine-2-carbaldehyde is a complex organic compound with the empirical formula C7H7NO Similar compounds such as 3-methylpyridine have been found to interact with enzymes like collagenase 3 and stromelysin-1 .
Pharmacokinetics
Its physical properties such as a density of 1080 g/mL at 25 °C and a refractive index of n20/D 1.538 suggest that it may have certain pharmacokinetic characteristics common to other similar compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C . Its solubility, volatility, and reactivity can also be affected by temperature, pH, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 3-Methylpyridine-2-carbaldehyde involves the oxidation of 3-methylpyridine. This reaction typically uses oxygen as the oxidizing agent, along with a metal catalyst and an appropriate solvent . The reaction conditions may vary, but it generally requires controlled temperatures and pressures to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and yield. The use of advanced catalysts and optimized reaction parameters further enhances the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 3-Methylpyridine-2-carboxylic acid.
Reduction: 3-Methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagent used
Scientific Research Applications
3-Methylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for biologically active compounds.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and dyestuffs
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyridine-3-carboxylic acid
- 6-Methylpyridine-2-carboxaldehyde
- 5-Methylpyridine-2-carboxaldehyde
- 2-Methylpyridine-4-carboxylic acid
Uniqueness
3-Methylpyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other methylpyridine derivatives, it offers unique opportunities for chemical modifications and applications in various fields .
Properties
IUPAC Name |
3-methylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-3-2-4-8-7(6)5-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVLWWFVYNMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363545 | |
Record name | 3-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55589-47-4 | |
Record name | 3-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylpyridine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the intramolecular hydrogen bonding in the crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate?
A1: The research paper highlights the presence of an intramolecular N—H⋯N(imine) hydrogen bond in the crystal structure of this compound 4-methylthiosemicarbazone monohydrate []. This interaction contributes to the molecule's overall stability and conformation. Additionally, the paper explains that the molecule further interacts with water molecules through hydrogen bonding, leading to the formation of supramolecular layers. These structural details are crucial for understanding the solid-state packing and potential physicochemical properties of this compound.
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